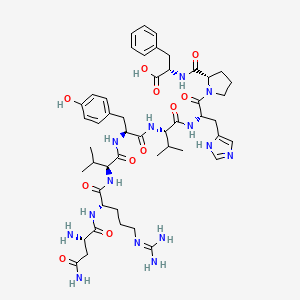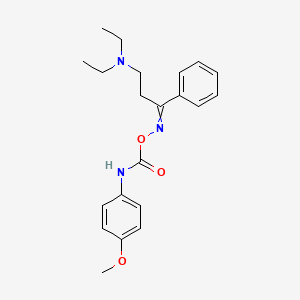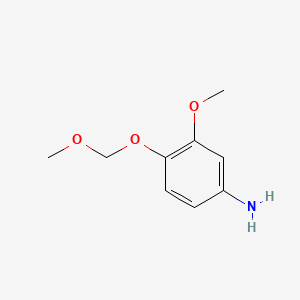
Bis-PEG7-acid
Overview
Description
Bis-PEG7-acid is a polyethylene glycol (PEG) derivative containing two terminal carboxylic acid groups. This compound is commonly used as a linker in the synthesis of various bioconjugates, including PROTACs (proteolysis-targeting chimeras) and antibody-drug conjugates (ADCs). The hydrophilic PEG spacer in this compound increases solubility in aqueous media, making it a valuable tool in biomedical and chemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis-PEG7-acid is synthesized through the reaction of PEG with carboxylic acid groups. The terminal carboxylic acids can react with primary and secondary amine groups in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), DCC (dicyclohexylcarbodiimide), and HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to form stable amide bonds .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar coupling reagents and reaction conditions. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for use in pharmaceutical and biotechnological applications.
Chemical Reactions Analysis
Types of Reactions
Bis-PEG7-acid primarily undergoes substitution reactions, where the terminal carboxylic acid groups react with amine-containing moieties to form amide bonds. This reaction is facilitated by coupling reagents such as EDC, DCC, and HATU .
Common Reagents and Conditions
Coupling Reagents: EDC, DCC, HATU
Reaction Conditions: Typically carried out in anhydrous solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under inert atmosphere to prevent hydrolysis of the coupling reagents
Major Products
The major products formed from these reactions are amide-linked bioconjugates, which can be used in various applications such as drug delivery, diagnostics, and therapeutic interventions .
Scientific Research Applications
Bis-PEG7-acid is widely used in scientific research due to its versatility and biocompatibility. Some of its key applications include:
Chemistry: Used as a linker in the synthesis of PROTACs and ADCs, facilitating the targeted degradation of proteins and the delivery of drugs to specific cells
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability
Medicine: Utilized in the development of drug delivery systems, enabling the targeted delivery of therapeutic agents to diseased cells
Industry: Applied in the production of bioconjugates for use in diagnostics and therapeutic interventions
Mechanism of Action
The mechanism of action of Bis-PEG7-acid involves the formation of stable amide bonds with primary and secondary amine groups. This reaction is facilitated by coupling reagents such as EDC, DCC, and HATU, which activate the carboxylic acid groups for nucleophilic attack by the amine groups . The resulting amide-linked bioconjugates can then exert their effects through various molecular targets and pathways, depending on the specific application .
Comparison with Similar Compounds
Bis-PEG7-acid is similar to other PEG-based linkers such as Bis-PEG6-propionic acid. this compound has a longer PEG spacer, which can provide increased solubility and flexibility in bioconjugate applications . Other similar compounds include PEG di(carboxylic acid) derivatives, which also serve as linkers in the synthesis of bioconjugates .
List of Similar Compounds
- Bis-PEG6-propionic acid
- PEG di(carboxylic acid) derivatives
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O11/c19-17(20)1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-18(21)22/h1-16H2,(H,19,20)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUREXAVZVVOJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







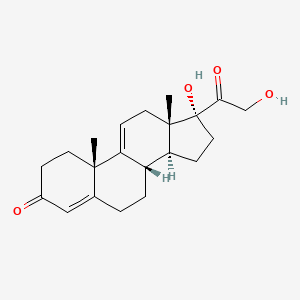
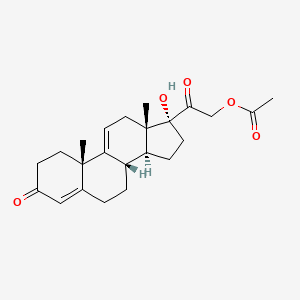

![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)
